molecular formula C15H12ClN3O2S B2816076 N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-96-8

N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2816076
CAS No.: 896340-96-8
M. Wt: 333.79
InChI Key: HVAIEWRVNDHXKZ-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidine core fused with a pyrimidine ring, substituted at position 6 with a carboxamide group. The carboxamide is further linked to a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-7-19-14(21)10(6-17-15(19)22-8)13(20)18-12-5-3-4-11(16)9(12)2/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAIEWRVNDHXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and amidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyrrolo-Thiazolo-Pyrimidine Derivatives (): Compounds such as 8 and 9 replace the thiazolo-pyrimidine core with a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine system. These structures incorporate additional fused rings (pyrrole), enhancing planarity but reducing conformational flexibility compared to the target compound.
  • Thiophene-Substituted Pyrimidines ():
    Derivatives like (1) and (2) feature thiophene substituents instead of the chloro-methylphenyl group. Thiophene's electron-rich nature may enhance π-π stacking interactions but reduce solubility relative to the chloro-methylphenyl group in the target compound .

Substituent Variations

  • N-(4-Chloro/Methoxyphenyl) Analogues ():
    Compounds 3a-l and 4a-l share the carboxamide functional group but differ in aryl substituents (e.g., 3-nitrophenyl vs. 3-chloro-2-methylphenyl). The nitro group in 3a-l introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the target's chloro-methylphenyl group .

  • Methoxyphenyl vs. Chloro-Methylphenyl ():
    The compound 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide replaces the chloro-methyl group with a methoxy group. Methoxy’s electron-donating nature may improve solubility but reduce metabolic stability compared to the chloro-methyl group in the target compound .

Physicochemical Properties

Crystallographic Analysis

  • Conformational Flexibility :
    The thiazolo-pyrimidine core in exhibits a puckered conformation (flattened boat) with a dihedral angle of 80.94° between the fused thiazole and benzene rings. This geometry may enhance stacking interactions in the solid state, a feature likely shared by the target compound .

  • Hydrogen Bonding :
    C–H···O interactions in form bifurcated hydrogen bonds, stabilizing crystal packing. Similar interactions are expected in the target compound, though the chloro-methylphenyl group may introduce steric hindrance, altering packing efficiency .

Electronic Effects

  • In contrast, methoxy or thiophene substituents in analogues () modulate electron density differently, affecting solubility and reactivity .

Data Tables

Table 2: Crystallographic Data ()

Parameter Target Compound (Predicted) Ethyl Ester Derivative ()
Space Group P2₁/c P2₁/c
Dihedral Angle (Core vs. Aryl) ~80° 80.94°
Hydrogen Bonds C–H···O C–H···O bifurcated

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves multicomponent reactions starting with a thiazolopyrimidine precursor and substituted aniline derivatives. Key steps include:
  • Condensation : Reacting 3-chloro-2-methylaniline with a thiazolopyrimidine-6-carboxylic acid derivative under reflux in solvents like acetic acid or dimethylformamide (DMF) .
  • Cyclization : Using sodium acetate in acetic acid/acetic anhydride mixtures to facilitate ring closure .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity product (78% yield) .
  • Critical Parameters : Temperature control (reflux at ~100–120°C), solvent polarity, and stoichiometric ratios of reagents.

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Condensation3-chloro-2-methylaniline, DMF, 24h, 110°C65%
CyclizationAcetic acid/NaOAc, 8h reflux78%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and carboxamide connectivity. Aromatic protons appear as multiplets in δ 7.1–7.8 ppm, while the thiazole methyl group resonates at δ 2.3–2.5 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1680 cm1^{-1}) and N-H bending (~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., fused ring puckering, dihedral angles between substituents). For example, the thiazolopyrimidine core deviates by 0.224 Å from planarity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 362.0521 for C14_{14}H10_{10}ClN3_{3}O2_{2}S) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions or predict electronic properties?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways and intermediates:
  • Transition State Analysis : Predicts energy barriers for cyclization steps, optimizing reflux duration .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., carboxamide carbonyl as electrophilic hotspot) .
  • Thermodynamic Stability : Confirms the thiazolopyrimidine core's stability (ΔG < 5 kcal/mol for ring puckering) .
  • Application : Use Gaussian or ORCA software with solvent (e.g., acetic acid) parameters for realistic simulations.

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
  • Standardized Assays : Use cell lines (e.g., K562 for kinase inhibition) with controlled passage numbers .
  • Structural Validation : Confirm compound purity (≥95% by HPLC) and stability (e.g., light/moisture sensitivity) via accelerated degradation studies .
  • Target Engagement Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate binding to kinases (e.g., Src/Abl) .
  • Meta-Analysis : Compare datasets using tools like PRISMA, adjusting for variables like solvent (DMSO vs. aqueous buffer) .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modifying substituents while retaining the thiazolopyrimidine core:
  • Phenyl Ring Substitutions : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 3-chloro-2-methylphenyl position to enhance target binding .
  • Core Modifications : Replace the 5-oxo group with sulfonyl or amino groups to alter hydrogen-bonding interactions .
  • In Silico Screening : Use AutoDock Vina to prioritize derivatives with improved docking scores (e.g., ΔG < -8 kcal/mol for kinase targets) .
  • Synthetic Feasibility : Assess via retrosynthetic tools (e.g., Synthia) to balance novelty and synthetic accessibility.

Data Contradiction Analysis Example

Issue : Discrepancies in reported antibacterial activity (MIC = 2–32 µg/mL).
Resolution Workflow :

Replicate Experiments : Test against S. aureus (ATCC 25923) using broth microdilution (CLSI guidelines).

Check Compound Integrity : HRMS and 1^1H NMR to confirm batch consistency.

Assay Conditions : Control pH (7.4), temperature (37°C), and inoculum size (5×105^5 CFU/mL).

Statistical Analysis : Apply ANOVA to compare datasets; identify outliers via Grubbs’ test.

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